Sodium dipentyldithiocarbamate

Descripción general

Descripción

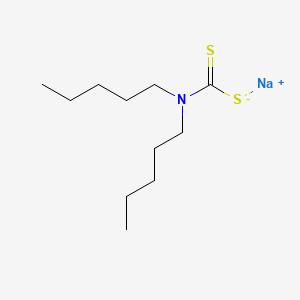

Sodium dipentyldithiocarbamate is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms bonded to a carbon atom, which is also bonded to a nitrogen atom. This compound is widely used in various industrial applications due to its ability to form stable complexes with metal ions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium dipentyldithiocarbamate is typically synthesized by reacting carbon disulfide with a secondary amine, such as dipentylamine, in the presence of a strong base like sodium hydroxide. The reaction proceeds as follows:

CS2+HN(C5H11)2+NaOH→NaS2CN(C5H11)2+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of carbon disulfide to a solution of dipentylamine and sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

Dithiocarbamates undergo oxidation to form disulfides (thiuram disulfides) or sulfoxides, depending on conditions. For NaS₂CNEt₂:

-

Hydrogen Peroxide (H₂O₂) : Oxidizes DTC to a hydrated disulfiram analog (a dimer with a disulfide bond) at a rate constant of . Excess H₂O₂ leads to ketone formation via C=S group replacement .

-

Superoxide Radicals (O₂⁻) : Similar oxidation products form, with a maximum oxidation yield of and a rate constant .

For dipentyldithiocarbamate, longer alkyl chains may slow reaction kinetics due to steric hindrance but would follow the same mechanistic pathway.

Alkylation and Esterification

DTCs react with alkyl halides to form thioether derivatives. NaS₂CNEt₂ reacts with dichloromethane (CH₂Cl₂) to produce CH₂(S₂CNEt₂)₂ :

Key parameters :

| Reactant | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| CH₂Cl₂ | CH₂(S₂CNEt₂)₂ | >90% | Reflux, anhydrous |

Dipentyldithiocarbamate would likely exhibit similar reactivity, though solubility in nonpolar solvents may improve with longer alkyl chains.

Reactivity with Halogenated Solvents

In chloroform (CHCl₃), NaS₂CNEt₂ abstracts protons to form diethylammonium diethyldithiocarbamate [(Et₂NH₂)(Et₂NCS₂)] :

This reaction is suppressed in hydrated systems . For dipentyldithiocarbamate, increased steric bulk may reduce proton abstraction efficiency.

Metal Complexation

DTCs form stable complexes with transition metals. NaS₂CNEt₂ reacts with Ni²⁺ to form Ni(S₂CNEt₂)₂ , a chelate complex with square-planar geometry .

Example :

| Metal Ion | Complex | Application | Source |

|---|---|---|---|

| Ni²⁺ | Ni(S₂CNEt₂)₂ | Antioxidant studies | |

| Cu²⁺ | Cu(S₂CNEt₂)₂ | Catalysis |

Dipentyldithiocarbamate complexes may exhibit enhanced lipophilicity, influencing biological activity or catalytic performance.

Degradation Pathways

In aqueous systems, DTCs degrade via hydrolysis or oxidization:

-

Hypochlorite (ClO⁻) : Accelerates degradation of NaS₂CNEt₂, achieving 88.4% removal under optimized conditions .

-

Photolysis : UV exposure cleaves C=S bonds, generating secondary amines and CS₂ .

Comparison of Diethyl vs. Dipentyl DTCs

| Property | NaS₂CNEt₂ | NaS₂CN(C₅H₁₁)₂ (Inferred) |

|---|---|---|

| Solubility | Water-soluble | Likely less water-soluble |

| Oxidation Rate | (H₂O₂) | Slower due to steric effects |

| Metal Affinity | High for Cu²⁺, Ni²⁺ | Similar, with potential for stronger hydrophobic interactions |

Key Research Gaps

-

No direct studies on dipentyldithiocarbamate’s reactivity with superoxide or hypochlorite.

-

Impact of pentyl chains on radical intermediate stability (e.g., thiyl radicals) remains uncharacterized.

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1. Pesticides and Herbicides

Sodium dipentyldithiocarbamate is utilized in agriculture primarily as a pesticide and herbicide. Dithiocarbamates, including Na-DPDC, have shown efficacy against a variety of pests and diseases affecting crops. They work by inhibiting key biological processes in pests and pathogens.

- Pesticidal Activity : Dithiocarbamates are effective against fungal pathogens and nematodes. For instance, they are used in formulations to control Meloidogyne incognita, a significant nematode pest affecting crops .

- Herbicidal Action : Na-DPDC has been explored for its potential as a herbicide, effectively targeting broadleaf weeds and grass species such as crabgrass and foxtail through its ability to penetrate plant cuticles better than other dithiocarbamates .

| Application Type | Common Uses | Active Ingredients | Efficacy |

|---|---|---|---|

| Pesticide | Fungal control in crops | This compound | Effective against Meloidogyne incognita |

| Herbicide | Weed control | This compound | Effective against crabgrass, cheatgrass |

Medical Applications

2.1. Antiviral Properties

Research has indicated that this compound exhibits antiviral properties, particularly against viruses such as SARS-CoV-2. Its mechanism involves inhibition of viral replication and modulation of immune responses .

- Case Study : A clinical trial (NCT 04485130) is currently investigating the efficacy of disulfiram (a related dithiocarbamate) in treating COVID-19, highlighting the potential applications of this compound in viral infections .

2.2. Anti-inflammatory Effects

Dithiocarbamates have been noted for their anti-inflammatory properties, providing alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs). This compound can inhibit the release of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .

| Disease Treated | Mechanism of Action | Dithiocarbamate Used |

|---|---|---|

| COVID-19 | Inhibition of viral replication | Disulfiram (related compound) |

| Chronic Inflammation | Inhibition of cytokine release | This compound |

Material Science Applications

3.1. Coordination Chemistry

This compound serves as a chelating agent in coordination chemistry, stabilizing metal ions in various oxidation states. This property is critical in synthesizing metal complexes for catalysis and materials development.

- Metal Complexes : Research has demonstrated that Na-DPDC can form stable complexes with transition metals, enhancing their catalytic activities in organic synthesis reactions .

| Metal Ion | Complex Type | Application |

|---|---|---|

| Copper(II) | Dithiocarbamate complex | Catalysis in organic reactions |

| Silver(I) | Dithiocarbamate complex | Antimicrobial applications |

Mecanismo De Acción

The mechanism of action of sodium dipentyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the dithiocarbamate group act as ligands, binding to metal ions and forming chelates. This interaction can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from solutions.

Comparación Con Compuestos Similares

- Sodium dimethyldithiocarbamate

- Sodium diethyldithiocarbamate

- Sodium dibutyldithiocarbamate

Comparison: Sodium dipentyldithiocarbamate is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to other dithiocarbamates. This makes it particularly effective in applications requiring strong metal chelation and stability under various conditions.

Actividad Biológica

Sodium dipentyldithiocarbamate (NaDPTC) is a dithiocarbamate compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of the biological activity of NaDPTC, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

Dithiocarbamates, including this compound, are characterized by the general formula R2NCS2−, where R represents an alkyl or aryl group. In the case of NaDPTC, the structure features two pentyl groups attached to the nitrogen atom, which influences its biological activity. The chelating ability of dithiocarbamates allows them to form stable complexes with metal ions, enhancing their biological efficacy against various pathogens.

The antimicrobial activity of this compound is primarily attributed to its ability to form complexes with transition metals, which can inhibit metalloenzymes crucial for bacterial survival. This mechanism leads to bacterial cell death through disruption of cellular processes.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The effectiveness was enhanced when combined with metal ions such as cobalt(II) and copper(II), which formed complexes that showed improved antimicrobial activity compared to the dithiocarbamate alone .

- Antifungal Activity : Research has indicated that NaDPTC possesses antifungal properties against common pathogens such as Candida albicans, Aspergillus niger, and Aspergillus flavus. The cobalt complex derived from NaDPTC displayed the highest antifungal activity in comparison to other tested compounds .

- Comparative Effectiveness : A comparative study evaluated the effectiveness of various dithiocarbamates against different microbial strains. The results indicated that longer alkyl chains in dithiocarbamates correlate with increased antibacterial potency. This compound, due to its pentyl groups, was found to be more effective than shorter-chain analogs .

Data Tables

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 (E. coli), 20 (S. aureus) | 21 (C. albicans), 19 (A. niger) |

| Cobalt Complex | 25 (E. coli), 30 (S. aureus) | 25 (C. albicans), 22 (A. niger) |

| Copper Complex | 18 (E. coli), 22 (S. aureus) | 20 (C. albicans), 18 (A. niger) |

Applications in Medicine and Industry

The biological activities of this compound extend beyond laboratory settings into potential applications in medicine and environmental science:

- Pharmaceuticals : Due to its antimicrobial properties, NaDPTC could serve as a lead compound for developing new antibiotics or antifungal agents.

- Environmental Remediation : The chelating properties of dithiocarbamates make them useful for extracting heavy metals from contaminated water sources, thereby reducing environmental toxicity .

Propiedades

IUPAC Name |

sodium;N,N-dipentylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NS2.Na/c1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h3-10H2,1-2H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJEMMXXKPJTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186488 | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32810-58-5 | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032810585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dipentyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.